(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S2/c1-10(23)19-11-7-8-13-15(9-11)26-18(22(13)2)21-16(24)17-20-12-5-3-4-6-14(12)25-17/h3-9H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURMCQJAKBNRAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=NC4=CC=CC=C4S3)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a compound belonging to the class of arylsulfonylbenzothiazoles, which are known for their diverse biological activities, including antimicrobial, antitumor, and anticonvulsant properties. This article reviews the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Structure and Properties
The molecular formula for this compound is , with a molecular weight of 488.62 g/mol. The structure features a benzothiazole core, which is linked to an acetamido group and a carboxamide moiety. This structural arrangement suggests potential for hydrogen bonding and moderate polarity, influencing its biological interactions.
Biological Activity Overview
Research into the biological activity of benzothiazole derivatives has revealed several key findings:
Antitumor Activity
Studies have shown that benzothiazole derivatives exhibit significant antitumor activity against various human cancer cell lines. For instance, compounds similar to (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene) have demonstrated efficacy against EGFR high-expressing cancer cells such as HeLa, while exhibiting low toxicity towards normal cell lines like HL7702 and HUVEC . The structure–activity relationship (SAR) studies indicate that modifications in the benzothiazole framework can enhance antitumor properties.
Antimicrobial Properties
Benzothiazole derivatives have also been evaluated for their antimicrobial activities. Compounds within this class have shown effectiveness against various bacterial strains and fungi. For example, thiazole derivatives have been reported to possess moderate cytotoxicity and potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria .
Antimalarial Activity
Recent studies have focused on the antimalarial potential of thiazole derivatives. Modifications in the N-aryl amide group linked to the thiazole ring were found to significantly influence in vitro activity against Plasmodium falciparum, suggesting that specific structural features can enhance potency while maintaining low cytotoxicity .
Case Studies and Research Findings
Several research studies have documented the biological activities of compounds related to (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene):
- Antitumor Activity : A study synthesized a series of benzothiazole derivatives that were tested against various cancer cell lines. The results indicated that certain modifications led to enhanced inhibitory effects on tumor growth, particularly in EGFR-expressing cells .
- Antimicrobial Testing : In vitro evaluations revealed that some benzothiazole derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 0.08 μM to 0.32 μM against different bacterial strains .
- SAR Studies : Structure–activity relationship studies highlighted the importance of electron-withdrawing groups at specific positions on the aromatic rings for maximizing biological activity against target pathogens .
Data Tables
| Compound Name | Activity Type | IC50 (μM) | MIC (μM) |
|---|---|---|---|
| Compound A | Antitumor | 7.7 ± 0.8 | 0.08 |
| Compound B | Antimicrobial | NT | 0.32 |
| Compound C | Antimalarial | 11.1 ± 1.8 | 0.09 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and related benzothiazole derivatives:
Table 1: Structural and Functional Comparison
Key Structural Differences
Core Heterocycles: The target compound features a dual benzothiazole system with an E-configuration, whereas derivatives like 6d and compounds from incorporate thiadiazole or thiazolidinone rings. These heterocycles influence electronic properties and binding affinities. Compounds 20 and 28 share the 2-acetamido substitution but lack the ylidene linkage, instead incorporating sulfonamide or thiazole-sulfonamide groups.
Substituent Effects: The 6-acetamido group in the target compound may enhance hydrogen bonding compared to the nitro group in 6d , which contributes to electron-withdrawing effects.
Physicochemical Properties :
- The target’s molecular weight (382.46 g/mol ) is lower than 6d (465.55 g/mol ) and 28 (453.53 g/mol ), suggesting better membrane permeability.
- The predicted pKa (~13.84) indicates weak basicity, contrasting with sulfonamide-containing analogs (e.g., 20, 28), which may exhibit stronger acidity due to sulfonamide protons.
Q & A
Q. Advanced
- Enzyme inhibition assays :
- Measure IC₅₀ against acetylcholinesterase (AChE) or topoisomerase II .
- Molecular docking : Predict binding modes with proteins (e.g., EGFR kinase) using AutoDock Vina .
- Transcriptomic profiling : RNA-seq identifies upregulated apoptosis pathways (e.g., caspase-3) .
How can contradictory bioactivity data between similar derivatives be resolved?
Q. Advanced
- Dose-response validation : Re-test compounds at standardized concentrations (e.g., 1–100 µM) .
- Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins) to identify unintended interactions .
- Meta-analysis : Compare data across studies with similar substituents (e.g., bromo vs. methoxy derivatives show divergent anticancer EC₅₀) .
What computational tools predict molecular interactions with biological targets?
Q. Advanced
- Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories .
- Pharmacophore modeling : MOE or Schrödinger identifies critical H-bond donors/acceptors .
- ADMET prediction : SwissADME estimates bioavailability (e.g., LogP ~3.5) and toxicity .
How is regioselectivity achieved during synthesis of substituted benzo[d]thiazoles?
Q. Advanced
- Directing groups : Use nitro or methoxy substituents to guide electrophilic substitution at C6 .
- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves regioselectivity (>90%) .
What methods assess metabolic stability in preclinical studies?
Q. Advanced
- Liver microsome assays : Incubate with human/rat microsomes; measure parent compound degradation via LC-MS .
- CYP450 inhibition screening : Identify interactions with CYP3A4/2D6 isoforms .
Can this compound synergize with existing therapeutics?
Q. Advanced
- Combination index (CI) analysis :
- Synergy (CI <1) observed with doxorubicin in MCF-7 cells .
- Antagonism (CI >1) reported with cisplatin due to overlapping toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
